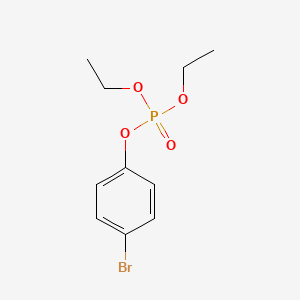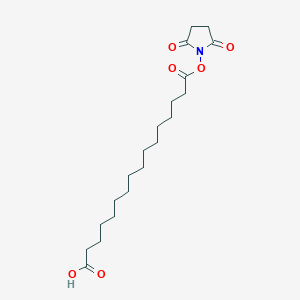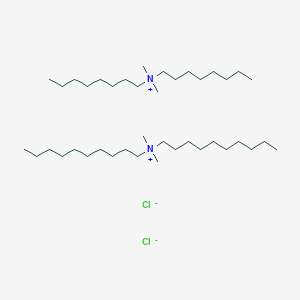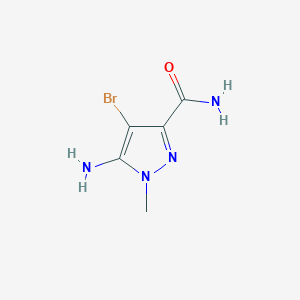
4-Ethenyl-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-2-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO2 It is characterized by the presence of a fluorine atom and an ethenyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-2-fluorobenzoic acid typically involves the introduction of the ethenyl group and the fluorine atom onto the benzoic acid framework. One common method is the halogenation of 4-ethenylbenzoic acid followed by fluorination. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the halogenation and fluorination steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethenyl-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-ethyl-2-fluorobenzoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 4-ethenyl-2-fluorobenzaldehyde or this compound.
Reduction: 4-ethyl-2-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4-ethenyl-2-fluorobenzoic acid exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.
Vergleich Mit ähnlichen Verbindungen
4-Ethynyl-2-fluorobenzoic acid: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Vinylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and applications.
2-Fluorobenzoic acid: Lacks the ethenyl group, making it less versatile in synthetic applications.
Uniqueness: 4-Ethenyl-2-fluorobenzoic acid is unique due to the combination of the ethenyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.
Eigenschaften
Molekularformel |
C9H7FO2 |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
4-ethenyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5H,1H2,(H,11,12) |
InChI-Schlüssel |
ZUYRMDTWILTRIL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)





![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)




